AN11251 Exhibits Superior In Vitro Anti‑Wolbachia Potency Compared to the Clinical Standard Doxycycline
AN11251 demonstrates a 20‑fold improvement in anti‑Wolbachia activity in LDW1 cell lines and a 267‑fold improvement in C6/36 cells relative to doxycycline, the current standard of care for Wolbachia depletion in filarial infections [1]. The benzoxaborole‑modified pleuromutilin therefore offers a substantially lower effective concentration, which is directly relevant for reducing the dose and treatment duration in preclinical and clinical studies.
| Evidence Dimension | Anti‑Wolbachia EC50 |
|---|---|
| Target Compound Data | 1.5 nM (LDW1 cells), 15 nM (C6/36 cells) |
| Comparator Or Baseline | Doxycycline: 30 nM (LDW1 cells), >4000 nM (C6/36 cells) |
| Quantified Difference | 20‑fold (LDW1), >267‑fold (C6/36) |
| Conditions | In vitro Wolbachia‑infected Aedes albopictus LDW1 and C6/36 cell lines |
Why This Matters
The markedly lower EC50 values indicate that AN11251 can achieve effective Wolbachia depletion at far lower concentrations, which is a critical differentiator for selecting a compound in anti‑filarial drug development pipelines where doxycycline’s long treatment courses (4‑6 weeks) limit utility [1].
- [1] Jacobs RT, Lunde CS, Freund YR, et al. Boron‑Pleuromutilins as Anti‑Wolbachia Agents with Potential for Treatment of Onchocerciasis and Lymphatic Filariasis. J Med Chem. 2019;62(5):2521‑2540. View Source
